Superior Free Radical Scavenging of 5-Phenyl vs. 5-(4-Pyridyl) Analog
In a direct head-to-head comparison, the 4-amino derivative of the target compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT), demonstrated significantly higher free radical scavenging activity than its 5-(4-pyridyl) analog, 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) [1]. The data show that the phenyl substituent at the 5-position confers a measurable advantage over the 4-pyridyl substituent in both DPPH and ABTS assays.
| Evidence Dimension | Free radical scavenging activity |
|---|---|
| Target Compound Data | AT (5-phenyl analog): IC50(DPPH) = 1.3 × 10⁻³ M; IC50(ABTS) = 4.7 × 10⁻⁵ M |
| Comparator Or Baseline | AP (5-(4-pyridyl) analog): IC50(DPPH) = 2.2 × 10⁻³ M; IC50(ABTS) = 5.5 × 10⁻⁵ M |
| Quantified Difference | AT's IC50 values are 41% lower (DPPH) and 15% lower (ABTS) than AP, indicating higher potency. |
| Conditions | DPPH and ABTS assays in ethanol. |
Why This Matters
This evidence confirms that the 5-phenyl substitution, characteristic of the target compound, provides a quantifiable and reproducible advantage in antioxidant applications over a closely related heteroaromatic analog.
- [1] Ngo, S. T., et al. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega 2024, 9, 22, 24071–24081. View Source
